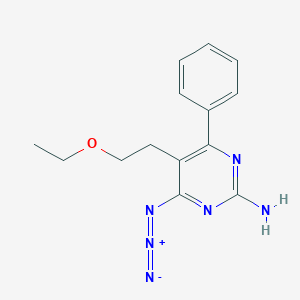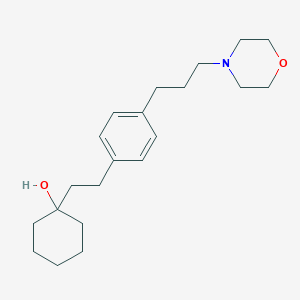![molecular formula C16H16ClN5O3S B078658 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride CAS No. 14970-38-8](/img/structure/B78658.png)
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride, also known as MTT, is a chemical compound commonly used in scientific research. It is a yellowish powder that is soluble in water and organic solvents. MTT is widely used in cell viability assays to determine the number of viable cells in a given sample.
Wirkmechanismus
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride is reduced to formazan by mitochondrial dehydrogenases in viable cells. The reduction reaction is dependent on the presence of NAD(P)H and succinate dehydrogenase. The formazan product is insoluble in water and organic solvents, and it accumulates in the mitochondria of viable cells.
Biochemische Und Physiologische Effekte
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride is not known to have any significant biochemical or physiological effects on cells. It is simply used as a tool to determine the number of viable cells in a given sample.
Vorteile Und Einschränkungen Für Laborexperimente
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride has several advantages as a cell viability assay. It is simple to use, inexpensive, and provides a rapid and accurate measurement of cell viability. However, there are also some limitations to using 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride. It is not suitable for use with all cell types, and it can be affected by various factors such as pH, temperature, and the presence of certain compounds.
Zukünftige Richtungen
There are several future directions for the use of 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride in scientific research. One area of interest is the development of new 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride derivatives that can be used for more specific applications. Another area of interest is the development of new assays that can be used in combination with 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride to provide more comprehensive information about cell viability. Additionally, there is ongoing research into the use of 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride in the development of new cancer therapies and the study of mitochondrial function in disease states.
Synthesemethoden
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride is synthesized by the reaction of 3-methylbenzothiazolium iodide with 3-methyl-3-(4-nitrophenyl)triazen-1-amine in the presence of sodium methoxide. The resulting product is then treated with methanol and hydrochloric acid to yield 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride as a yellowish powder.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride is widely used in scientific research as a cell viability assay. It is used to determine the number of viable cells in a given sample. This is done by adding 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride to the sample, which is then converted into a purple formazan product by mitochondrial dehydrogenases in viable cells. The intensity of the purple color is proportional to the number of viable cells in the sample.
Eigenschaften
CAS-Nummer |
14970-38-8 |
|---|---|
Produktname |
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride |
Molekularformel |
C16H16ClN5O3S |
Molekulargewicht |
393.8 g/mol |
IUPAC-Name |
N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;chloride |
InChI |
InChI=1S/C16H16N5O3S.ClH/c1-19-14-9-8-13(24-3)10-15(14)25-16(19)17-18-20(2)11-4-6-12(7-5-11)21(22)23;/h4-10H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ULJTXYUETZXPSS-UHFFFAOYSA-M |
Isomerische SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)/N=N/N(C)C3=CC=C(C=C3)[N+](=O)[O-].[Cl-] |
SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NN(C)C3=CC=C(C=C3)[N+](=O)[O-].[Cl-] |
Kanonische SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NN(C)C3=CC=C(C=C3)[N+](=O)[O-].[Cl-] |
Andere CAS-Nummern |
89923-56-8 14970-38-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



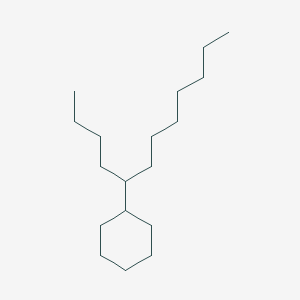
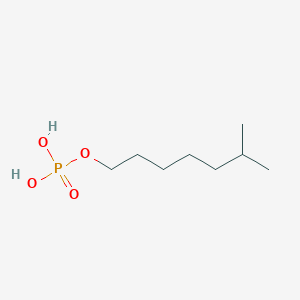
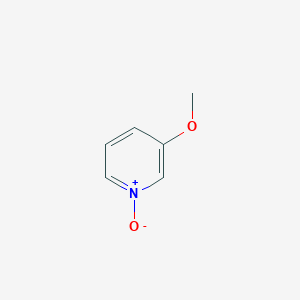
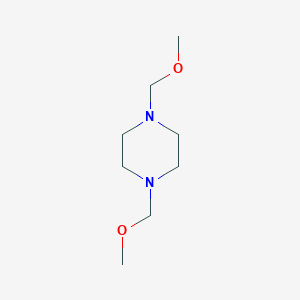
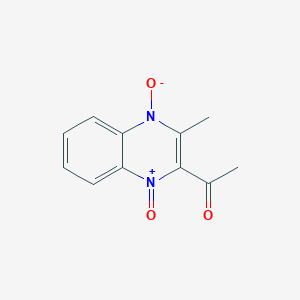
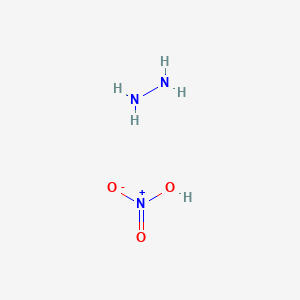

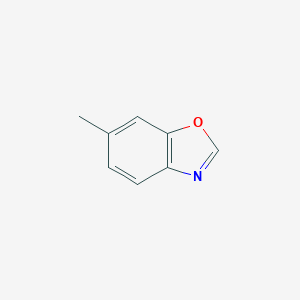
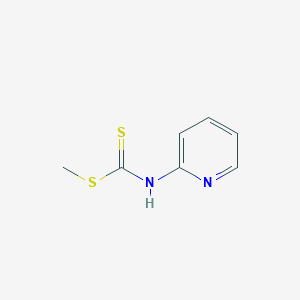
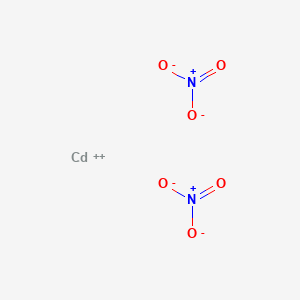
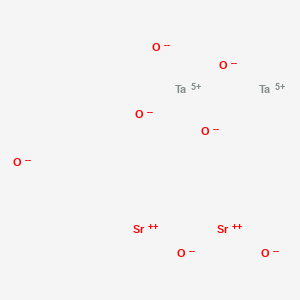
![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)
